molecular formula C10H8ClN3O B1423766 3-(8-氯咪唑并[1,5-A]哒嗪-3-基)环丁酮 CAS No. 936901-72-3

3-(8-氯咪唑并[1,5-A]哒嗪-3-基)环丁酮

货号: B1423766
CAS 编号: 936901-72-3
分子量: 221.64 g/mol
InChI 键: WXMBSVUDSOHVNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone” is a chemical compound with the molecular formula C10H8ClN3O . It is used in various scientific research and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclobutanone ring attached to an imidazo[1,5-A]pyrazin ring, which also has a chlorine atom attached to it . The InChI code for this compound is 1S/C10H8ClN3O/c11-9-8-5-13-10 (6-3-7 (15)4-6)14 (8)2-1-12-9/h1-2,5-6H,3-4H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.64 g/mol . It has a topological polar surface area of 47.3 Ų and a complexity of 278 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 .

科学研究应用

合成和表征

  1. 光学性质:已合成和表征了 5-(3-芳基-1H-吡唑-5-基)-2-(3-丁基-1-氯咪唑并[1,5-a]吡啶-7-基)-1,3,4-恶二唑的新型衍生物,研究了它们的荧光光谱特性和分子轨道性质 (葛等人,2014 年)

  2. 合成策略:对包含环丁酮元素的噁嗪衍生物的研究探索了各种合成策略,通过元素分析和光谱学提供了对化合物结构的见解 (菲格罗亚-瓦尔德等人,2014 年)

  3. 工业工艺开发:基于 Groebke-Blackburn-Bienaymé 多组分反应的工业工艺开发突出了 3-氨基咪唑并[1,2-a]哒嗪的高效制备,展示了可扩展性和纯度 (本齐格等人,2017 年)

化学反应和性质

  1. 杂环重氮盐:对杂环重氮盐反应的研究导致了吡唑并[4,3-c]哒嗪和吡唑并[4,3-c]吡唑的新型合成,扩大了对这些化合物化学行为的理解 (埃尔纳格迪等人,1982 年)

  2. 抗菌活性:对 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸衍生物(包括与环丁酮相关的结构)的研究评估了它们的抗菌活性,为药学做出了贡献 (比尔迪里奇等人,2007 年)

  3. 光致发光性质:对基于杂环多齿配体的 Cd 和 Hg 配位配合物(包括哒嗪基元素)的研究考察了它们的结构和发光性质 (胡等人,2017 年)

新型化合物和生物学评价

  1. 抗炎和抗氧化剂:新型 2-(6-烷基-吡嗪-2-基)-1H-苯并[d]咪唑的合成和生物学评价证明了其作为抗炎和抗氧化剂的潜力,并进行了体外和体内研究 (尚卡尔等人,2017 年)

  2. 抗菌活性:异恶唑啉、吡咯并[3,4-d]异恶唑-4,6-二酮、吡唑并[3,4-d]哒嗪和吡唑并[1,5-a]嘧啶的产生展示了它们的抗菌活性,增强了我们对药理学中这些化合物的理解 (扎基等人,2016 年)

  3. 功能化化合物合成:合成含有哒嗪和相关部分(包括哒嗪基衍生物)的功能化化合物,增加了对杂环化学和潜在药物应用的了解 (斯维特,2005 年)

属性

IUPAC Name

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMBSVUDSOHVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a round bottom 1-neck flask (5 L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in EtOAc (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×μL, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacuo until most of the EtOAc was removed. The resultant slurry was filtered to give desired product. 1H NMR (400 MHz, CDCl3) δ3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
153.3 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a round bottom 1-neck flask (5L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in ethyl acetate (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×1 L, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacua until most of the EtOAc was removed. The resultant slurry was filtered to give desired product 1H NMR. (400 MHz, CDCl3) δ 3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
[Compound]
Name
( 5L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
153.3 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 2
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 3
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 4
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 5
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 6
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。